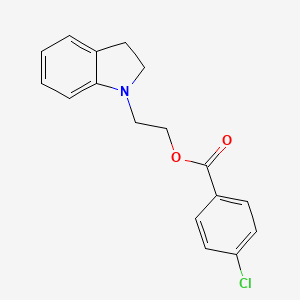![molecular formula C12H12BrN3O2 B5544166 5-[3-bromo-4-(dimethylamino)benzylidene]-2,4-imidazolidinedione](/img/structure/B5544166.png)
5-[3-bromo-4-(dimethylamino)benzylidene]-2,4-imidazolidinedione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-[3-bromo-4-(dimethylamino)benzylidene]-2,4-imidazolidinedione, commonly known as BMD, is a chemical compound that has gained considerable attention in the scientific community due to its unique properties and potential applications. BMD belongs to the class of imidazolidinediones, which are known to possess various biological activities, including anticonvulsant, antiproliferative, and antiviral effects.
Wissenschaftliche Forschungsanwendungen
Synthesis and Potential Activities
Antidepressant Activity : The compound has been explored for its potential antidepressant activity. In a study, its derivative, synthesized through catalytic hydrogenation, demonstrated notable antidepressant effects in mice without significant inhibition of monoamine oxidase activity, suggesting a unique mechanism of action compared to traditional antidepressants (Wessels, Schwan, & Pong, 1980).
Intermediate in Synthesis : It serves as an intermediate in the synthesis of azaaplysinopsin derivatives and related compounds, highlighting its role in the development of novel chemical entities with potential therapeutic applications (Bratušek, Hvala, & Stanovnik, 1998).
Photodynamic Therapy Application : Derivatives of this compound have been investigated for their use in photodynamic therapy, a treatment for cancer. These derivatives exhibit high singlet oxygen quantum yield and appropriate photodegradation quantum yield, important for Type II photodynamic therapy mechanisms (Pişkin, Canpolat, & Öztürk, 2020).
Applications in Compound Development
Ring Transformations : The compound and its derivatives are utilized in ring transformations to create 1-amino and 1,3-diamino-2,4-imidazolidinedione (hydantoin) derivatives, showing the versatility of these molecules in synthetic organic chemistry (Milcent, Barbier, Yver, & Mazouz, 1991).
Carbon Monoxide Source : In the context of palladium-catalyzed aminocarbonylations, derivatives of this compound act as efficient sources of carbon monoxide, facilitating the synthesis of aryl amides, which are valuable in medicinal chemistry (Wan, Alterman, Larhed, & Hallberg, 2002).
Hypoglycemic Activity : Some derivatives have been investigated for their hypoglycemic activity, indicating the potential of these compounds in developing treatments for conditions like diabetes (Ishikawa, Kosasayama, Nakamura, & Konno, 1978).
Zukünftige Richtungen
The future directions for research on “5-[3-bromo-4-(dimethylamino)benzylidene]-2,4-imidazolidinedione” could include detailed studies on its synthesis, chemical reactions, mechanism of action, and potential applications. Given the interest in Schiff bases and their derivatives, this compound could be of interest in various fields, including medicinal chemistry and materials science .
Eigenschaften
IUPAC Name |
(5E)-5-[[3-bromo-4-(dimethylamino)phenyl]methylidene]imidazolidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12BrN3O2/c1-16(2)10-4-3-7(5-8(10)13)6-9-11(17)15-12(18)14-9/h3-6H,1-2H3,(H2,14,15,17,18)/b9-6+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OINUEIDMSWTDLK-RMKNXTFCSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=C(C=C(C=C1)C=C2C(=O)NC(=O)N2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)C1=C(C=C(C=C1)/C=C/2\C(=O)NC(=O)N2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12BrN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-chloro-4,6-dimethyl-2-[(4-methylpiperidin-1-yl)sulfonyl]nicotinonitrile](/img/structure/B5544093.png)
![N-(3,4-dimethylphenyl)-N'-(4-{[4-methyl-6-(1-piperidinyl)-2-pyrimidinyl]amino}phenyl)urea](/img/structure/B5544094.png)
![methyl 4,5-dimethyl-2-[(3-methyl-4-nitrobenzoyl)amino]-3-thiophenecarboxylate](/img/structure/B5544101.png)
![2-(5-amino-1,3,4-thiadiazol-2-yl)-N'-{2-[(2,4-dichlorobenzyl)oxy]benzylidene}acetohydrazide](/img/structure/B5544104.png)
![rel-(3aS,6aS)-1-[(6,7-diethoxy-3-methyl-1-benzofuran-2-yl)carbonyl]octahydropyrrolo[3,4-b]pyrrole hydrochloride](/img/structure/B5544110.png)
![(3R*,4R*)-1-[(2-methoxyphenoxy)acetyl]-3-methyl-4-(tetrahydro-2H-pyran-4-yl)piperidin-4-ol](/img/structure/B5544114.png)
![7,9-dimethylpyrimido[4',5':3,4]pyrrolo[2,1-c][1,2,4]benzotriazine-8,10(7H,9H)-dione](/img/structure/B5544127.png)
![4-{[(5-methyl-2-thienyl)methylene]amino}-5-(phenoxymethyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B5544134.png)
![2-methylbenzo-1,4-quinone 1-[O-(2-methoxybenzoyl)oxime]](/img/structure/B5544141.png)
![1-[2-(4-morpholinyl)benzoyl]-3-azepanamine dihydrochloride](/img/structure/B5544169.png)

![rel-(3aS,6aS)-1-{4-[(butylthio)methyl]-5-methyl-2-furoyl}octahydropyrrolo[3,4-b]pyrrole hydrochloride](/img/structure/B5544183.png)
![2-methoxy-N-(2-{[6-(3-methyl-1H-pyrazol-1-yl)-3-pyridazinyl]amino}ethyl)acetamide](/img/structure/B5544189.png)